Tert-butyl 4-cyclopentyl-3-methyl-5-oxopiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-cyclopentyl-3-methyl-5-oxopiperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development .
Preparation Methods
The synthesis of tert-butyl 4-cyclopentyl-3-methyl-5-oxopiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Tert-butyl 4-cyclopentyl-3-methyl-5-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
Tert-butyl 4-cyclopentyl-3-methyl-5-oxopiperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-cyclopentyl-3-methyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperazine ring’s conformational flexibility and polar nitrogen atoms enhance its binding affinity to these targets, leading to various biological effects . The compound can form hydrogen bonds and other interactions with macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Tert-butyl 4-cyclopentyl-3-methyl-5-oxopiperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has similar structural features but different substituents, leading to variations in biological activity and applications.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate:
The uniqueness of this compound lies in its specific substituents, which confer unique properties and applications compared to other piperazine derivatives .
Properties
Molecular Formula |
C15H26N2O3 |
---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
tert-butyl 4-cyclopentyl-3-methyl-5-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-11-9-16(14(19)20-15(2,3)4)10-13(18)17(11)12-7-5-6-8-12/h11-12H,5-10H2,1-4H3 |
InChI Key |
DNAYNFLMBYERNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=O)N1C2CCCC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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